1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone
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Description
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone, also known as DAPM, is a chemical compound with significant importance in scientific research. It has the molecular formula C19H14O and a molecular weight of 258.31 g/mol .
Synthesis Analysis
This compound is prepared by Friedel-Crafts acylation of acenaphthene with chloroacetic acid and pyridine . It is a synthetic reagent that can be used to make acenaphthene derivatives .Molecular Structure Analysis
The molecular structure of 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone is represented by the formula C19H14O . The Smiles notation for this compound is C1CC2=CC=C (C3=CC=CC1=C23)C (=O)C4=CC=CC=C4 .Chemical Reactions Analysis
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone is a transfer agent that transfers the chloride ion from one molecule to another . The chloride ion is transferred through the addition of an electron from a strong base such as sodium hydride to the carbonyl group, followed by protonation of the resulting anion . This process can be catalyzed by acidic conditions or by using ionic liquids as solvents .Physical And Chemical Properties Analysis
The molecular weight of 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone is 258.31 g/mol . The compound has the molecular formula C19H14O .Future Directions
properties
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl(phenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-19(15-5-2-1-3-6-15)17-12-11-14-10-9-13-7-4-8-16(17)18(13)14/h1-8,11-12H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRRSORFUCNQAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196876 |
Source
|
Record name | Ketone, 5-acenaphthenyl phenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone | |
CAS RN |
4657-89-0 |
Source
|
Record name | Ketone, 5-acenaphthenyl phenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, 5-acenaphthenyl phenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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